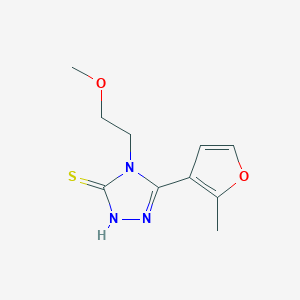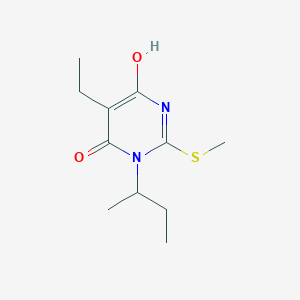
4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol, also known as MET, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress in cells. Additionally, it may inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Finally, this compound may induce apoptosis in cancer cells, leading to its anticancer activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and induce apoptosis in cancer cells. Additionally, it has been found to have protective effects on the liver, kidneys, and heart.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its well-documented antioxidant, anti-inflammatory, and anticancer activity. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of using this compound is its potential toxicity at high doses. Researchers must carefully monitor the dosage and administration of this compound in order to avoid any adverse effects.
Orientations Futures
There are several potential future directions for research on 4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further investigation into its anticancer activity may lead to the development of new cancer therapies. Finally, researchers may explore the potential use of this compound as a natural preservative in the food industry.
Méthodes De Synthèse
The synthesis of 4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol involves the reaction of 2-methyl-3-furanthiol with 2-chloroethyl methyl ether and sodium azide, followed by the addition of thiourea. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
4-(2-methoxyethyl)-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use as an antioxidant, anti-inflammatory, and anticancer agent. It has been found to exhibit significant antioxidant activity, which may help to protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Finally, this compound has been found to have anticancer activity, making it a potential candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-(2-methoxyethyl)-3-(2-methylfuran-3-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2S/c1-7-8(3-5-15-7)9-11-12-10(16)13(9)4-6-14-2/h3,5H,4,6H2,1-2H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGDONZHFARIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NNC(=S)N2CCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6022171.png)
![3-fluoro-N-[({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}amino)carbonyl]benzamide](/img/structure/B6022173.png)
![2-{1-(3,4-difluorobenzyl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B6022192.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-(1-piperidinyl)acetamide](/img/structure/B6022194.png)
![propyl 2-{[(6-chloro-2-phenyl-4-quinolinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6022195.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,N',N'-trimethylsuccinamide](/img/structure/B6022209.png)
![N-1,3-benzothiazol-2-yl-2-[(5-isopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6022216.png)
![2-[4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6022222.png)
![2-(4-methoxyphenyl)-4-{[(2-methoxyphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B6022231.png)
![5-(1,3-benzodioxol-5-ylmethylene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6022238.png)

![1-{1-[1-(1H-indol-6-ylcarbonyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B6022247.png)

